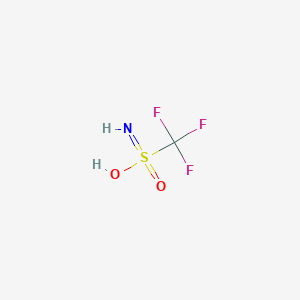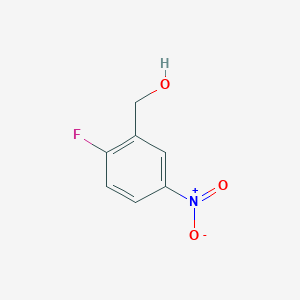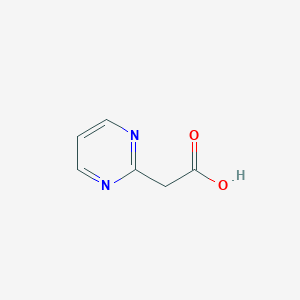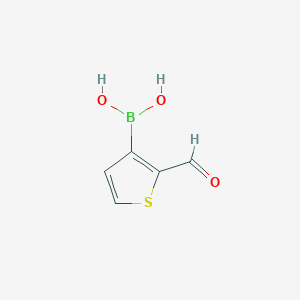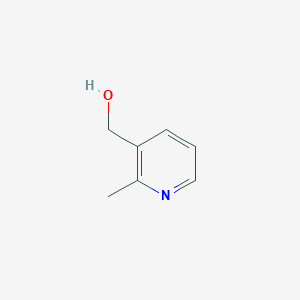
(2-Methyl-pyridin-3-yl)-methanol
Übersicht
Beschreibung
“(2-Methyl-pyridin-3-yl)-methanol”, also known as 2-Methyl-3-hydroxymethyl pyridine, is a chemical compound with the empirical formula C7H9NO . It has a molecular weight of 123.15 .
Molecular Structure Analysis
The SMILES string for this compound is Cc1ncccc1CO , which represents its molecular structure. The InChI key is PRMLMDSFLIHHSO-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a refractive index of 1.545 (lit.) and a density of 1.106 g/mL at 25 °C (lit.) . It has a boiling point of 262 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
(2-Methylpyridine-3-yl)methanol: is used in the synthesis of pharmaceutical compounds. For instance, it is a reactant in the preparation of pioglitazone metabolites . Pioglitazone is a medication used to treat type 2 diabetes.
Chemical Synthesis
This compound serves as a precursor in various chemical syntheses. It has been utilized in continuous flow processing to superheat solvents and perform reactions at elevated temperatures . Additionally, it’s involved in the alkylation of pyridine with methanol using Ni-Co ferrite catalysts .
Solvent Applications
(2-Methylpyridine-3-yl)methanol: can act as an organic solvent due to its high boiling point, making it suitable for dissolving other molecules in large-scale industrial processes .
Catalysis
It finds use in catalytic processes, such as those involving halide clusters as catalysts for various reactions including Ziegler–Natta-type polymerization and solid Brønsted acid catalysis .
Safety and Hazards
Wirkmechanismus
Target of Action
It’s known that pyridine derivatives can interact with various biological targets, influencing a wide range of biochemical processes .
Mode of Action
It’s suggested that the compound might undergo hydroxylation of the methyl group, which is a common reaction in the metabolism of methylated compounds .
Biochemical Pathways
It’s known that pyridine derivatives can influence a variety of biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (12315) and its structure suggest that it might have good bioavailability .
Result of Action
It’s known that pyridine derivatives can have various effects at the molecular and cellular levels, depending on their specific targets and modes of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (2-Methylpyridine-3-yl)methanol. For instance, under denitrifying conditions, the degradation of 2-methylpyridine was found to be influenced by the presence of other substances such as pyridine and methanol .
Eigenschaften
IUPAC Name |
(2-methylpyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6-7(5-9)3-2-4-8-6/h2-4,9H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMLMDSFLIHHSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20307124 | |
| Record name | (2-Methyl-pyridin-3-yl)-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20307124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-pyridin-3-yl)-methanol | |
CAS RN |
56826-61-0 | |
| Record name | 56826-61-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187783 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-Methyl-pyridin-3-yl)-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20307124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-methylpyridin-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[(2S,3S)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate](/img/structure/B151146.png)
